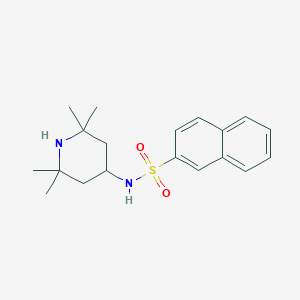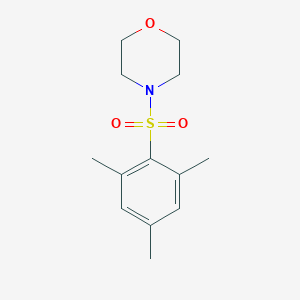
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TNS and is widely used as a fluorescent probe for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of TNS involves the binding of the molecule to hydrophobic pockets in proteins. Upon binding, TNS undergoes a change in fluorescence intensity, which can be measured using a fluorescence spectrophotometer. The change in fluorescence intensity is proportional to the binding affinity of the ligand to the protein.
Biochemical and Physiological Effects:
TNS has no known biochemical or physiological effects on living organisms. It is an inert molecule that is widely used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
TNS has several advantages for laboratory experiments. It is a highly sensitive and specific probe for studying protein-ligand interactions. It is also relatively easy to use and has a low cost. However, TNS has some limitations. It is a hydrophobic molecule that binds to hydrophobic pockets in proteins, which limits its applicability to proteins with hydrophobic pockets. Additionally, TNS has a limited dynamic range, which can make it difficult to measure changes in fluorescence intensity at high ligand concentrations.
Orientations Futures
There are several future directions for the use of TNS in scientific research. One potential application is in the study of protein-protein interactions. TNS could be used to study the binding of one protein to another protein, which could provide insights into the mechanisms of protein-protein interactions. Another potential application is in the study of membrane proteins. TNS could be used to study the binding of ligands to membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Finally, TNS could be modified to improve its dynamic range and applicability to a wider range of proteins.
Méthodes De Synthèse
The synthesis of TNS involves the reaction of 2-naphthalenesulfonyl chloride with N-(2,2,6,6-tetramethylpiperidin-4-yl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
TNS is widely used as a fluorescent probe for studying protein-ligand interactions. It is a hydrophobic molecule that binds to hydrophobic pockets in proteins, resulting in a change in fluorescence intensity. TNS has been used to study the binding of ligands to various proteins such as enzymes, receptors, and transporters. It has also been used to study protein folding, stability, and conformational changes.
Propriétés
Formule moléculaire |
C19H26N2O2S |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2)12-16(13-19(3,4)21-18)20-24(22,23)17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,20-21H,12-13H2,1-4H3 |
Clé InChI |
FODAXVASXALZRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)


